molecular formula C6H12Cl2N2S B2733296 N-(1,3-thiazol-4-ylmethyl)ethanamine CAS No. 947767-58-0

N-(1,3-thiazol-4-ylmethyl)ethanamine

Cat. No.: B2733296
CAS No.: 947767-58-0
M. Wt: 215.14
InChI Key: MGFOGVIYYMAJDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-4-ylmethyl)ethanamine typically involves the reaction of 1,3-thiazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-4-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields amine derivatives .

Scientific Research Applications

N-(1,3-thiazol-4-ylmethyl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-ylmethyl)ethanamine
  • N-(1,3-thiazol-5-ylmethyl)ethanamine
  • N-(1,3-thiazol-4-ylmethyl)propanamine

Uniqueness

N-(1,3-thiazol-4-ylmethyl)ethanamine is unique due to its specific thiazole ring position and the presence of an ethanamine group.

Properties

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-7-3-6-4-9-5-8-6/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNIMTCZOHISPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of the commercially available 4-chloromethyl-thiazole with 2M ethylamine in THF.
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